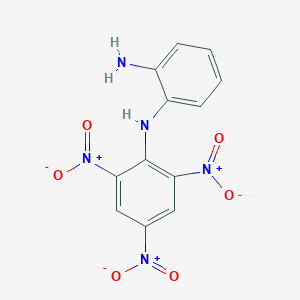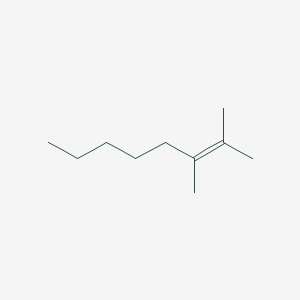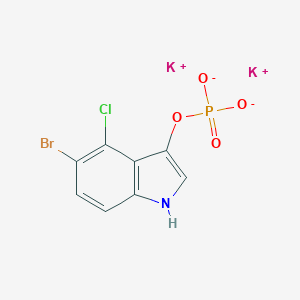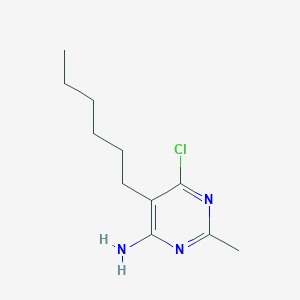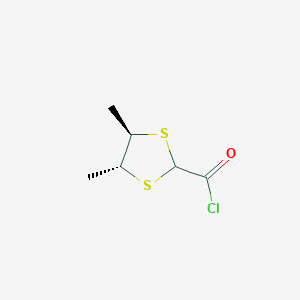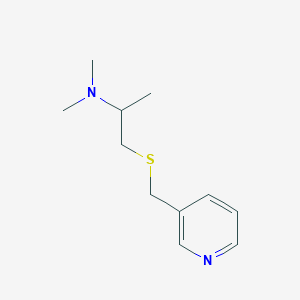
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, also known as metolazone, is a diuretic drug that is commonly used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water.
Mécanisme D'action
Metolazone works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water. This results in a decrease in blood volume and a reduction in blood pressure. Metolazone also has a vasodilatory effect, which further contributes to its antihypertensive action.
Effets Biochimiques Et Physiologiques
Metolazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and water, while decreasing the excretion of potassium. Metolazone has also been shown to increase the excretion of uric acid, which may be beneficial in the treatment of gout. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a positive effect on lipid metabolism, with some studies suggesting that it may reduce serum cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
Metolazone has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has a well-established safety profile, with few reported adverse effects. However, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness for longer-term studies. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may interact with other drugs, which could complicate experimental design.
Orientations Futures
There are several potential future directions for research on 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide. One area of interest is the use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in combination with other diuretics, such as furosemide, for the treatment of hypertension and edema. Another area of interest is the potential use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in the treatment of heart failure, chronic kidney disease, and diabetes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, particularly with regard to lipid metabolism and its potential role in the treatment of gout.
Méthodes De Synthèse
The synthesis of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 2-amino-4-methylbenzenesulfonamide with ethylene oxide to form 2-hydroxyethyl-2-amino-4-methylbenzenesulfonamide. This compound is then reacted with sulfuric acid and nitric acid to form 4-methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide.
Applications De Recherche Scientifique
Metolazone has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and diabetes. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a synergistic effect when used in combination with other diuretics, such as furosemide.
Propriétés
Numéro CAS |
109902-09-2 |
|---|---|
Nom du produit |
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide |
Formule moléculaire |
C10H13N3O3S |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol |
InChI |
InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) |
Clé InChI |
WLOQQPVPKLIXRG-UHFFFAOYSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO |
SMILES canonique |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



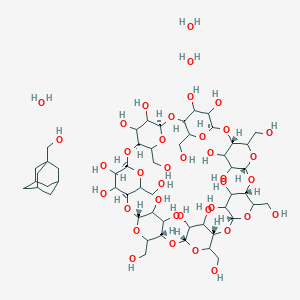
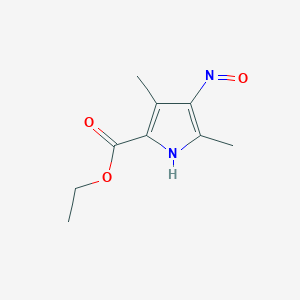
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)

